molecular formula C24H21N5O B2480766 N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902950-70-3

N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No. B2480766
CAS RN: 902950-70-3
M. Wt: 395.466
InChI Key: SHOOWJZPLBXPCO-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine has been reported to have biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase I and II enzymes. It has also been reported to inhibit the growth of cancer cells by downregulating the expression of various oncogenes.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine has several advantages for lab experiments. It is easily synthesized and has been reported to have a high yield. It also has a wide range of potential applications in scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine. These include further studies to understand its mechanism of action, its potential use as a fluorescent probe for detecting DNA damage, and its potential applications in the development of new anticancer, antifungal, and antibacterial agents. Additionally, further studies are needed to evaluate its safety and toxicity profiles.

Synthesis Methods

The synthesis of N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine has been reported in the literature. The method involves the reaction of 2-(3-methylphenyl)quinazolin-4(3H)-one with 2-bromo-4-methoxybenzaldehyde in the presence of potassium carbonate and copper powder. The resulting compound is then treated with triazole, followed by reduction with sodium borohydride to yield the final product.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine has been studied for its potential applications in scientific research. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-8-7-10-17(14-16)22-27-23-19-11-4-5-12-20(19)26-24(29(23)28-22)25-15-18-9-3-6-13-21(18)30-2/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOWJZPLBXPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

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